Bisphenol AF-13C12

Description

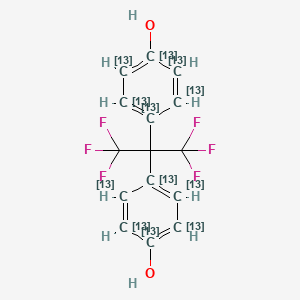

Structure

3D Structure

Properties

Molecular Formula |

C15H10F6O2 |

|---|---|

Molecular Weight |

348.14 g/mol |

IUPAC Name |

4-[1,1,1,3,3,3-hexafluoro-2-(4-hydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)propan-2-yl](1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-ol |

InChI |

InChI=1S/C15H10F6O2/c16-14(17,18)13(15(19,20)21,9-1-5-11(22)6-2-9)10-3-7-12(23)8-4-10/h1-8,22-23H/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1 |

InChI Key |

ZFVMWEVVKGLCIJ-WCGVKTIYSA-N |

Isomeric SMILES |

[13CH]1=[13CH][13C](=[13CH][13CH]=[13C]1C([13C]2=[13CH][13CH]=[13C]([13CH]=[13CH]2)O)(C(F)(F)F)C(F)(F)F)O |

Canonical SMILES |

C1=CC(=CC=C1C(C2=CC=C(C=C2)O)(C(F)(F)F)C(F)(F)F)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Bisphenol AF-¹³C₁₂: Chemical Properties, Structure, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bisphenol AF-¹³C₁₂ (BPAF-¹³C₁₂) is the isotopically labeled form of Bisphenol AF (BPAF), a fluorinated analog of Bisphenol A (BPA). Due to its structural similarity to BPAF and its distinct mass, BPAF-¹³C₁₂ serves as an invaluable internal standard for the accurate quantification of BPAF in complex matrices. This technical guide provides a comprehensive overview of the chemical properties, structure, and common applications of BPAF-¹³C₁₂, with a focus on the experimental protocols and biological pathways relevant to its use in research.

Chemical Properties and Structure

Bisphenol AF-¹³C₁₂ is characterized by the substitution of twelve ¹²C atoms with ¹³C atoms in the two phenyl rings. This isotopic labeling does not significantly alter its chemical properties but provides a distinct mass signature, crucial for its use in mass spectrometry-based analytical methods.

Chemical Structure

IUPAC Name: 4---INVALID-LINK--cyclohexa-1,3,5-trien-1-ol[1][2][3][4]

Chemical Formula: C₃¹³C₁₂H₁₀F₆O₂[2][3][4]

Canonical SMILES: OC1=CC=C(C(C2=CC=C(O)C=C2)(C(F)(F)F)C(F)(F)F)C=C1

InChI: InChI=1S/C15H10F6O2/c16-14(17,18)13(15(19,20)21,9-1-5-11(22)6-2-9)10-3-7-12(23)8-4-10/h1-8,22-23H/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1[1][2][3][4]

InChIKey: ZFVMWEVVKGLCIJ-WCGVKTIYSA-N[1]

Physicochemical Properties

A summary of the key physicochemical properties of Bisphenol AF-¹³C₁₂ is presented in the table below.

| Property | Value | Source |

| Molecular Weight | 348.14 g/mol | [1][2][3][4][5] |

| CAS Number | 2411504-31-7 | [6] |

| Appearance | Typically supplied as a solution or neat solid | [5] |

| Purity | >95% (HPLC), 98-99% isotopic purity | [2][4] |

| Storage Temperature | Room temperature or +4°C, protected from light and moisture | [2][4][5] |

| Solubility | Soluble in organic solvents like methanol and DMSO | [5] |

Experimental Protocols

Bisphenol AF-¹³C₁₂ is primarily used as an internal standard in analytical methods for the quantification of Bisphenol AF. The following sections detail typical experimental protocols.

Sample Preparation for BPAF Analysis using BPAF-¹³C₁₂

A common procedure for extracting BPAF from biological or environmental samples involves solid-phase extraction (SPE).

Workflow for Solid-Phase Extraction (SPE)

Detailed Protocol:

-

Sample Collection and Spiking: To a known volume or mass of the sample (e.g., 500 µL of human plasma), add a precise amount of Bisphenol AF-¹³C₁₂ solution to serve as the internal standard.

-

SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing methanol followed by deionized water.

-

Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with a methanol-water solution to remove interfering substances.

-

Elution: Elute the analytes (BPAF and BPAF-¹³C₁₂) from the cartridge using methanol.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable solvent, typically the mobile phase used for LC-MS/MS analysis.

Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the most common analytical technique for the sensitive and selective quantification of BPAF.

Analytical Workflow

Typical LC-MS/MS Parameters:

| Parameter | Typical Setting |

| LC Column | C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.7 µm) |

| Mobile Phase | Gradient of water and methanol or acetonitrile |

| Flow Rate | 0.2 - 0.4 mL/min |

| Injection Volume | 5 - 20 µL |

| Ionization Mode | Electrospray Ionization (ESI) in negative mode |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| MRM Transition (BPAF) | m/z 335 -> m/z 291 (example) |

| MRM Transition (BPAF-¹³C₁₂) | m/z 347 -> m/z 302 (example) |

Biological Activity and Signaling Pathways

While Bisphenol AF-¹³C₁₂ is used as an analytical standard, its unlabeled counterpart, Bisphenol AF, is known to be biologically active, primarily as an endocrine-disrupting chemical. The study of BPAF's mechanisms of action is facilitated by the use of its isotopically labeled form.

Estrogen Receptor Signaling

Bisphenol AF is a potent agonist of estrogen receptors (ERα and ERβ). Its binding to these receptors can trigger a cascade of signaling events that mimic the effects of endogenous estrogens, potentially leading to adverse health effects.

Estrogen Receptor Signaling Pathway Activated by BPAF

BPAF has been shown to promote the proliferation of estrogen receptor-positive breast cancer cells.[7] It can activate both nuclear estrogen receptor alpha (ERα) and G protein-coupled estrogen receptor 1 (GPER1) mediated signaling pathways.[8]

Oxidative Stress

Bisphenol AF can induce oxidative stress by increasing intracellular reactive oxygen species (ROS) levels.[6][9][10] This can lead to cellular damage and has been linked to neurodevelopmental toxicity. The Nrf2/HO-1 pathway is a key cellular defense mechanism against oxidative stress that can be affected by BPAF.

BPAF-Induced Oxidative Stress and the Nrf2/HO-1 Pathway

Studies have shown that BPAF can induce damage in human neural progenitor cells through the Nrf2/HO-1 pathway.[11]

Conclusion

Bisphenol AF-¹³C₁₂ is an essential tool for researchers and scientists in the fields of environmental science, toxicology, and drug development. Its use as an internal standard enables the reliable quantification of Bisphenol AF, a compound of significant interest due to its endocrine-disrupting properties. Understanding the chemical properties, analytical methodologies, and the biological pathways affected by its unlabeled analog is crucial for its effective application in research and for assessing the potential risks associated with BPAF exposure.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Analytical Methods for Determination of Bisphenol A | Pocket Dentistry [pocketdentistry.com]

- 6. researchgate.net [researchgate.net]

- 7. Bisphenol AF promotes estrogen receptor-positive breast cancer cell proliferation through amphiregulin-mediated crosstalk with receptor tyrosine kinase signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Bisphenol AF Promoted the Growth of Uterus and Activated Estrogen Signaling Related Targets in Various Tissues of Nude Mice with SK-BR-3 Xenograft Tumor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. library.dphen1.com [library.dphen1.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Bisphenol AF Induced Neurodevelopmental Toxicity of Human Neural Progenitor Cells via Nrf2/HO-1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Bisphenol AF-¹³C₁₂

This guide provides a comprehensive overview of Bisphenol AF-¹³C₁₂ (BPAF-¹³C₁₂), an isotopically labeled analog of the industrial chemical Bisphenol AF (BPAF). Designed for researchers, scientists, and drug development professionals, this document details its chemical properties, its primary application as an internal standard in analytical chemistry, and the known biological and toxicological effects of its unlabeled counterpart, BPAF.

Core Compound Data

Bisphenol AF-¹³C₁₂ is a stable isotope-labeled form of BPAF, where the twelve carbon atoms in the two phenyl rings are replaced with the carbon-13 isotope. This labeling makes it an ideal internal standard for mass spectrometry-based quantification of BPAF in various biological and environmental matrices, as it co-elutes with the unlabeled analyte but is distinguishable by its higher mass.

Table 1: Physicochemical Properties of Bisphenol AF-¹³C₁₂

| Property | Value | Reference |

| CAS Number | 2411504-31-7 | [1][2] |

| Molecular Formula | ¹³C₁₂C₃H₁₀F₆O₂ | [3] |

| Molecular Weight | 348.14 g/mol | [2][3][4] |

| Appearance | White to light-gray powder | [5] |

| Purity | Typically >95% | [1] |

Analytical Applications and Experimental Protocols

The primary utility of Bisphenol AF-¹³C₁₂ is as an internal standard in analytical methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the precise quantification of BPAF.

Experimental Protocol: Quantification of Bisphenol AF in Biological Samples using LC-MS/MS with Bisphenol AF-¹³C₁₂ Internal Standard

This protocol is a composite based on established methods for the analysis of bisphenols in biological matrices.

Objective: To accurately quantify the concentration of Bisphenol AF (BPAF) in samples such as serum, urine, or tissue homogenates.

Materials:

-

Bisphenol AF (BPAF) analytical standard

-

Bisphenol AF-¹³C₁₂ (BPAF-¹³C₁₂) internal standard solution (e.g., 1 µg/mL in methanol)

-

Acetonitrile (ACN), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Formic acid (FA), LC-MS grade

-

Ultrapure water

-

Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB)

-

Centrifuge tubes

-

Vortex mixer

-

Nitrogen evaporator

Procedure:

-

Sample Preparation:

-

To 1 mL of the biological sample (e.g., serum), add a known amount of BPAF-¹³C₁₂ internal standard solution (e.g., 10 µL of 1 µg/mL solution).

-

Vortex for 30 seconds.

-

Add 2 mL of acetonitrile to precipitate proteins.

-

Vortex for 1 minute, then centrifuge at 10,000 x g for 10 minutes.

-

Transfer the supernatant to a clean tube.

-

-

Solid-Phase Extraction (SPE) for Clean-up:

-

Condition the SPE cartridge with 3 mL of methanol followed by 3 mL of ultrapure water.

-

Load the supernatant from the previous step onto the SPE cartridge.

-

Wash the cartridge with 3 mL of 5% methanol in water to remove interferences.

-

Elute the analytes with 3 mL of methanol.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography (LC) Conditions:

-

Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: A suitable gradient to separate BPAF from matrix components (e.g., start at 30% B, increase to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions).

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

Tandem Mass Spectrometry (MS/MS) Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in negative mode.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

BPAF: Monitor the transition from the precursor ion (m/z 335.0) to a characteristic product ion.

-

BPAF-¹³C₁₂: Monitor the transition from the precursor ion (m/z 347.0) to a corresponding product ion.

-

-

Optimize other MS parameters such as collision energy and declustering potential for maximum signal intensity.

-

-

-

Quantification:

-

Construct a calibration curve by plotting the ratio of the peak area of the BPAF analyte to the peak area of the BPAF-¹³C₁₂ internal standard against the concentration of the BPAF standards.

-

Determine the concentration of BPAF in the unknown samples by interpolating their peak area ratios on the calibration curve.

-

Biological Activity and Signaling Pathways of Bisphenol AF

As an endocrine-disrupting chemical, BPAF interacts with several biological pathways, primarily through its estrogenic activity. The following sections describe the key signaling pathways affected by BPAF.

Estrogen Receptor Signaling

BPAF is a known agonist for both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ), often exhibiting stronger estrogenic activity than Bisphenol A (BPA). Its interaction with these receptors can trigger genomic and non-genomic signaling cascades.

Caption: BPAF interaction with estrogen receptors leading to genomic and non-genomic signaling.

NF-κB Signaling Pathway

Studies have indicated that BPAF can induce inflammatory responses and cellular proliferation by activating the Nuclear Factor-kappa B (NF-κB) signaling pathway. This activation can lead to the upregulation of pro-inflammatory cytokines and enzymes.

Caption: BPAF-induced activation of the NF-κB signaling pathway.

Nrf2/HO-1 Antioxidant Response Pathway

BPAF has been shown to induce oxidative stress, which can, in turn, affect the Nrf2/HO-1 pathway. This pathway is a critical cellular defense mechanism against oxidative damage.

Caption: BPAF-mediated modulation of the Nrf2/HO-1 antioxidant response pathway.

Conclusion

Bisphenol AF-¹³C₁₂ is an indispensable tool for the accurate and reliable quantification of Bisphenol AF in complex matrices. Its use as an internal standard in LC-MS/MS methods is critical for toxicological and environmental monitoring studies. The biological effects of its unlabeled counterpart, BPAF, are significant and warrant further investigation, particularly concerning its endocrine-disrupting properties and its impact on key cellular signaling pathways. This guide provides a foundational understanding for researchers working with this important analytical standard and the environmental contaminant it helps to measure.

References

- 1. Bisphenol AF-13C12 | CAS | LGC Standards [lgcstandards.com]

- 2. library.dphen1.com [library.dphen1.com]

- 3. Bisphenol AF (ring-¹³Cââ, 99%) 100 µg/mL in methanol - Cambridge Isotope Laboratories, CLM-9776-1.2 [isotope.com]

- 4. Bisphenol A (ring-¹³Cââ, 99%) 100 µg/mL in acetonitrile- Cambridge Isotope Laboratories, CLM-4325-1.2 [isotope.com]

- 5. medchemexpress.com [medchemexpress.com]

Isotopic Labeling of Bisphenol AF: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the isotopic labeling of Bisphenol AF (BPAF), a fluorinated analog of Bisphenol A (BPA). This document details the synthesis, analytical applications, and research uses of isotopically labeled BPAF, with a focus on providing practical information for its application in experimental settings.

Introduction to Isotopically Labeled Bisphenol AF

Bisphenol AF (4,4'-(hexafluoroisopropylidene)diphenol) is a compound of increasing interest in toxicological and endocrine research due to its structural similarity to BPA and its use in the manufacturing of polymers. Isotopic labeling of BPAF, through the incorporation of stable isotopes such as Carbon-13 (¹³C) and Deuterium (²H or D), or radioisotopes like Carbon-14 (¹⁴C), provides powerful tools for a variety of research applications. The most common applications include its use as an internal standard for accurate quantification in complex biological and environmental matrices, as well as for tracing its metabolic fate and understanding its mechanisms of action.

Commercially available isotopically labeled BPAF variants include:

-

Bisphenol AF-¹³C₁₂: The twelve carbon atoms in the two phenyl rings are replaced with ¹³C.

-

Bisphenol AF-d₄: The four hydrogen atoms on the phenyl rings ortho to the hydroxyl groups are replaced with deuterium.

-

¹⁴C-Bisphenol AF: Used in metabolic and disposition studies to trace the molecule.

These labeled compounds are indispensable for sensitive and accurate analysis using mass spectrometry-based techniques and for elucidating the biological pathways affected by BPAF.

Synthesis of Isotopically Labeled Bisphenol AF

The synthesis of isotopically labeled Bisphenol AF generally follows the principles of the Friedel-Crafts alkylation reaction. The key to the synthesis is the use of an isotopically labeled phenol as a starting material, which then reacts with hexafluoroacetone.

Synthesis of Labeled Phenol Precursors

The initial and most critical step is the synthesis or acquisition of isotopically labeled phenol.

-

¹³C-labeled Phenol: Can be synthesized from commercially available [U-ring-¹³C]-labeled phenol.[1] Various synthetic routes are available for producing a range of ¹³C-labeled phenolic compounds.[1][2][3][4]

-

Deuterated Phenol: Phenol-d₆ is commercially available and can be used as a starting material.[5] Alternatively, deuteration of phenol can be achieved through H-D exchange reactions in the presence of a catalyst.[6][7][8][9]

General Experimental Protocol for Friedel-Crafts Alkylation

This protocol outlines the general procedure for the synthesis of isotopically labeled BPAF from a labeled phenol precursor.

Materials:

-

Isotopically labeled phenol (e.g., ¹³C₆-phenol or d₄-phenol)

-

Hexafluoroacetone (or its hydrate)

-

Lewis acid catalyst (e.g., trifluoromethanesulfonic acid, methanesulfonic acid)[10]

-

Anhydrous solvent (e.g., dichloromethane, dimethylbenzene)

-

Sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Nitrogen gas

Procedure:

-

In a three-necked flask under a nitrogen atmosphere, dissolve the isotopically labeled phenol in the anhydrous solvent.

-

Slowly add the Lewis acid catalyst to the solution while stirring.

-

Introduce hexafluoroacetone gas or its hydrate to the reaction mixture at a controlled rate.

-

The reaction is typically carried out at an elevated temperature (e.g., 90-180°C) for several hours (e.g., 15-60h), depending on the catalyst and solvent used.[10]

-

After the reaction is complete, cool the mixture to room temperature.

-

Add an organic solvent (e.g., diethyl ether or methylene chloride) and wash the mixture with water and then with a sodium bicarbonate solution to neutralize the acid catalyst.[10]

-

Separate the organic phase, dry it over anhydrous sodium sulfate, and filter.

-

Evaporate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude isotopically labeled BPAF by recrystallization or column chromatography.

Note: This is a general protocol and specific reaction conditions may need to be optimized.

Analytical Applications and Experimental Protocols

Isotopically labeled BPAF is primarily used as an internal standard in quantitative analytical methods to correct for matrix effects and variations in sample preparation and instrument response.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the most common technique for the analysis of BPAF in various matrices.

Experimental Protocol: Quantification of BPAF in Biological Samples using ¹³C₁₂-BPAF Internal Standard

1. Sample Preparation (e.g., Plasma, Urine):

-

To a 1 mL aliquot of the biological sample, add a known amount of ¹³C₁₂-BPAF solution (internal standard).

-

For conjugated BPAF metabolites, perform enzymatic hydrolysis using β-glucuronidase/sulfatase.

-

Perform liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate and preconcentrate BPAF and its labeled internal standard.[11]

-

Evaporate the final extract to dryness and reconstitute in a suitable solvent for LC-MS/MS analysis.[12]

2. LC-MS/MS Instrumental Parameters:

-

LC Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), often with a modifier like ammonium acetate or formic acid.[13]

-

Mass Spectrometer: A triple quadrupole mass spectrometer operated in negative electrospray ionization (ESI-) mode.

-

MRM Transitions: Monitor specific precursor-to-product ion transitions for both native BPAF and ¹³C₁₂-BPAF.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Bisphenol AF | 335.0 | 265.0 |

| ¹³C₁₂-Bisphenol AF | 347.0 | 275.0 |

| Table 1: Example MRM transitions for BPAF and its ¹³C-labeled internal standard. |

3. Quantification:

-

The concentration of BPAF in the sample is determined by comparing the peak area ratio of the native BPAF to the ¹³C₁₂-BPAF internal standard against a calibration curve prepared with known concentrations of both compounds.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful technique for BPAF analysis, which often requires a derivatization step to increase the volatility of the analyte.

Experimental Protocol: Quantification of BPAF in Environmental Samples using Deuterated BPAF Internal Standard

1. Sample Preparation and Derivatization:

-

Extract BPAF from the sample matrix (e.g., water, soil) using an appropriate extraction method.

-

Add a known amount of deuterated BPAF (e.g., BPAF-d₄) as an internal standard.

-

Evaporate the extract to dryness.

-

Derivatize the dried extract with a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form trimethylsilyl (TMS) derivatives of BPAF and its internal standard.[14]

2. GC-MS Instrumental Parameters:

-

GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

-

Carrier Gas: Helium.

-

Injection Mode: Splitless.

-

Mass Spectrometer: A quadrupole or ion trap mass spectrometer operated in electron ionization (EI) mode.

-

Selected Ion Monitoring (SIM): Monitor characteristic ions of the derivatized BPAF and its deuterated internal standard.

| Compound (TMS derivative) | Monitored Ions (m/z) |

| Bisphenol AF-2TMS | [Specific ions for derivatized BPAF] |

| Deuterated Bisphenol AF-2TMS | [Specific ions for derivatized d-BPAF] |

| Table 2: Example of ions to be monitored in a GC-MS SIM analysis. |

3. Quantification:

-

Quantification is performed by comparing the peak area ratio of the characteristic ion of the derivatized BPAF to that of the deuterated internal standard against a calibration curve.

Research Applications in Signaling Pathways

Isotopically labeled BPAF is a valuable tool for investigating the biological effects and mechanisms of action of this endocrine-disrupting chemical.

Estrogen Receptor Binding Assays

BPAF is known to interact with estrogen receptors (ERα and ERβ).[15][16][17] Radioligand binding assays can be adapted using isotopically labeled BPAF to determine its binding affinity and selectivity for these receptors.

Conceptual Protocol: Competitive Estrogen Receptor Binding Assay

-

Incubate purified ERα or ERβ with a constant concentration of a radiolabeled estrogen (e.g., [³H]17β-estradiol).

-

Add increasing concentrations of unlabeled BPAF or isotopically labeled (non-radioactive) BPAF (e.g., ¹³C₁₂-BPAF) to compete for binding with the radioligand.

-

After incubation, separate the bound and free radioligand.

-

Measure the amount of bound radioactivity.

-

The concentration of the competitor (BPAF) that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined, which is a measure of its binding affinity.

Metabolic Fate and Toxicokinetic Studies

¹⁴C-labeled BPAF is particularly useful for in vivo and in vitro studies to track its absorption, distribution, metabolism, and excretion (ADME). These studies are crucial for understanding the biotransformation of BPAF and identifying its metabolites.[10] Studies with ¹⁴C-labeled BPA have demonstrated the utility of this approach for understanding the fate of bisphenols in biological systems and the environment.[18][19][20]

Conceptual Workflow for a Metabolic Fate Study:

References

- 1. Synthesis of [13C]- and [14C]-labeled phenolic humus and lignin monomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of [13C6]-labelled phenethylamine derivatives for drug quantification in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chemrxiv.org [chemrxiv.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Phenol-dâ (D, 98%) - Cambridge Isotope Laboratories, DLM-370-5 [isotope.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Isotopic labeling - Wikipedia [en.wikipedia.org]

- 9. organic chemistry - Phenol and Deuterated Sulphuric Acid - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 10. Bisphenol AF exposure reveals concentration and sex dependent mRNA expression of xenobiotics metabolism genes: higher exposures are correlated with wound healing | FDA [fda.gov]

- 11. paginaspersonales.unam.mx [paginaspersonales.unam.mx]

- 12. sci-hub.box [sci-hub.box]

- 13. Trace Level Detection of Bisphenol A Analogues and Parabens by LC-MS/MS in Human Plasma from Malaysians - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Bisphenol AF Is a Full Agonist for the Estrogen Receptor ERα but a Highly Specific Antagonist for ERβ - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Fate of 14C-bisphenol A in soils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Fate and transformation of uniformly 14C-ring-labeled bisphenol S in different aerobic soils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

Toxicological Profile of Bisphenol AF and Its Analogues: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bisphenol A (BPA), a widely used industrial chemical, has come under scrutiny for its endocrine-disrupting properties and potential adverse health effects. This has led to the increased use of BPA analogues, such as Bisphenol AF (BPAF), as substitutes in various consumer and industrial products. However, emerging evidence suggests that these analogues may not be safer alternatives and can exhibit similar or even greater toxicity. This technical guide provides a comprehensive overview of the toxicological profile of Bisphenol AF and its analogues, focusing on quantitative toxicity data, mechanisms of action, and detailed experimental protocols for their assessment. This document is intended to serve as a critical resource for researchers, scientists, and drug development professionals involved in the evaluation of bisphenols and the development of safer alternatives.

Introduction

Bisphenols are a class of chemical compounds with two hydroxyphenyl groups. Due to its versatile properties, BPA has been extensively used in the production of polycarbonate plastics and epoxy resins for decades. Growing concerns over its endocrine-disrupting effects, which can interfere with hormonal systems even at low doses, have prompted regulatory restrictions and a shift towards BPA-free products[1]. This has resulted in the introduction and widespread use of various BPA analogues, including Bisphenol AF (BPAF), Bisphenol S (BPS), Bisphenol F (BPF), and others.

BPAF, in particular, is utilized in the manufacturing of specialty polymers, fluoroelastomers, and polycarbonates due to its high thermal and chemical resistance. However, the structural similarity of these analogues to BPA raises concerns about their potential to exert similar or even more potent toxic effects. This guide aims to consolidate the current scientific knowledge on the toxicology of BPAF and its analogues to aid in risk assessment and the development of safer chemical alternatives.

Quantitative Toxicological Data

A comparative summary of the available quantitative toxicological data for BPAF and its common analogues is presented in the tables below. These tables facilitate a direct comparison of the potency of these compounds across different toxicological endpoints.

Table 1: Acute Toxicity Data

| Compound | Chemical Name | CAS Number | LD50 (Oral, Rat) | Reference |

| Bisphenol AF (BPAF) | 2,2-Bis(4-hydroxyphenyl)hexafluoropropane | 1478-61-1 | 3400 mg/kg | [2] |

| Bisphenol A (BPA) | 2,2-Bis(4-hydroxyphenyl)propane | 80-05-7 | 2200-5200 mg/kg | [3][4] |

| Bisphenol F (BPF) | Bis(4-hydroxyphenyl)methane | 620-92-8 | ~4000 mg/kg | |

| Bisphenol S (BPS) | 4,4'-Sulfonyldiphenol | 80-09-1 | 1600 mg/kg | [5] |

| Bisphenol B (BPB) | 2,2-Bis(4-hydroxyphenyl)butane | 77-40-7 | Data not available | |

| Bisphenol E (BPE) | 1,1-Bis(4-hydroxyphenyl)ethane | 2081-08-5 | Data not available | |

| Bisphenol P (BPP) | 4,4'-(1,4-Phenylenediisopropylidene)bisphenol | 2167-51-3 | Data not available | |

| Bisphenol Z (BPZ) | 4,4'-(Cyclohexane-1,1-diyl)diphenol | 843-55-0 | Data not available |

Table 2: No-Observed-Adverse-Effect Level (NOAEL)

| Compound | Study Type | Species | NOAEL | LOAEL | Reference |

| Bisphenol AF (BPAF) | Dose range-finding developmental toxicity | Rat | 338 ppm (dietary) | 1125 ppm (dietary) | |

| Bisphenol A (BPA) | Multigenerational reproductive toxicity | Rat | 5 mg/kg/day | 50 mg/kg/day | [6] |

| Bisphenol F (BPF) | 90-day repeated oral dose toxicity | Rat (male) | 2 mg/kg/day | >2 mg/kg/day | |

| Bisphenol F (BPF) | 90-day repeated oral dose toxicity | Rat (female) | 5 mg/kg/day | >5 mg/kg/day |

Table 3: In Vitro Cytotoxicity and Receptor Binding Affinity

| Compound | Cell Line | Endpoint | Value | Reference |

| Bisphenol AF (BPAF) | H295R | LC50 (72h) | < 100 µM | |

| Bisphenol A (BPA) | H295R | LC50 (72h) | > 100 µM | |

| Bisphenol F (BPF) | H295R | LC50 (72h) | > 500 µM | |

| Bisphenol S (BPS) | H295R | LC50 (72h) | > 500 µM | |

| Bisphenol AF (BPAF) | Human Estrogen Receptor α (ERα) | IC50 | 3.3 - 73 nM | |

| Bisphenol AF (BPAF) | Human Estrogen Receptor β (ERβ) | IC50 | 3.3 - 73 nM | |

| Bisphenol A (BPA) | Human Estrogen Receptor α (ERα) | IC50 | 3.3 - 73 nM | |

| Bisphenol B (BPB) | Human Estrogen Receptor α (ERα) | IC50 | 3.3 - 73 nM | |

| Bisphenol C (BPC) | Human Estrogen Receptor α (ERα) | IC50 | 3.3 - 73 nM | |

| Bisphenol E (BPE) | Human Estrogen Receptor α (ERα) | IC50 | 3.3 - 73 nM | |

| Bisphenol Z (BPZ) | Human Estrogen Receptor α (ERα) | IC50 | 3.3 - 73 nM |

Mechanisms of Toxicity: Signaling Pathway Involvement

BPAF and its analogues exert their toxic effects through various mechanisms, primarily by interfering with cellular signaling pathways. The most well-documented of these are the estrogen receptor pathway and the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) signaling cascades.

Endocrine Disruption via Estrogen Receptors

BPAF and several of its analogues are known to bind to estrogen receptors (ERα and ERβ), acting as agonists or antagonists, thereby disrupting normal endocrine function. The binding affinity and subsequent activation or inhibition of these receptors vary among the different bisphenols.

Activation of MAPK and NF-κB Signaling Pathways

Recent studies have demonstrated that BPAF and BPA can induce cellular stress and inflammatory responses by activating the MAPK and NF-κB signaling pathways. This activation can lead to a variety of adverse cellular outcomes, including apoptosis and altered cell proliferation.

BPAF has been shown to upregulate the phosphorylation of key MAPK members, including ERK, p38, and JNK. This can trigger a cascade of downstream events affecting cell fate.

BPAF can also activate the NF-κB pathway, a key regulator of inflammation and immune responses. This activation involves the phosphorylation and degradation of the inhibitory protein IκB, allowing NF-κB to translocate to the nucleus and activate target gene expression.

References

- 1. Toxicity Evaluation of Bisphenol A Administered by Gavage to Sprague Dawley Rats From Gestation Day 6 Through Postnatal Day 90 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Toxicokinetics and bioavailability of bisphenol AF following oral administration in rodents: a dose, species, and sex comparison - PMC [pmc.ncbi.nlm.nih.gov]

- 3. asb.scione.com [asb.scione.com]

- 4. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 5. Comparative toxicokinetics of bisphenol S in rats and mice following gavage administration - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

Technical Guide: Bisphenol AF-¹³C₁₂ - Certificate of Analysis and Purity Assessment

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the certificate of analysis and purity assessment for Bisphenol AF-¹³C₁₂ (BPAF-¹³C₁₂), an isotopically labeled compound crucial for various research applications, including its use as an internal standard in clinical mass spectrometry. This document outlines the key quality control parameters, analytical methodologies employed for their determination, and a standardized workflow for quality assurance.

Quantitative Data Summary

The following table summarizes the key analytical data for a representative batch of Bisphenol AF-¹³C₁₂. Data is compiled from certificates of analysis provided by leading suppliers.

| Parameter | Specification | Result | Method |

| Appearance | Pale Orange to Light Grey Solid | Pale Orange to Pale Red Solid[1] | Visual Inspection |

| Purity (HPLC) | >95%[1][2][3] | 99.24%[4], 99.22% (at 230 nm)[1] | High-Performance Liquid Chromatography (HPLC) |

| Isotopic Purity | >95%[1] | 99.0%[1] | Mass Spectrometry (MS) |

| Structure Confirmation | Conforms to Structure | Conforms | Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS)[1] |

| Molecular Formula | C₃¹³C₁₂H₁₀F₆O₂ | - | - |

| Molecular Weight | 348.14 g/mol [1][2][3][5] | - | - |

Experimental Protocols

The analytical methods listed in the certificate of analysis are fundamental to ensuring the quality and reliability of Bisphenol AF-¹³C₁₂. Below are detailed descriptions of the likely experimental protocols for the key analyses performed.

2.1. High-Performance Liquid Chromatography (HPLC) for Purity Determination

This method is employed to separate BPAF-¹³C₁₂ from any non-labeled Bisphenol AF and other organic impurities.

-

Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

-

Column: A reverse-phase C18 column is typically used for the separation of bisphenol compounds.

-

Mobile Phase: A gradient elution using a mixture of water and a polar organic solvent, such as acetonitrile or methanol, is common. The gradient is optimized to achieve baseline separation of all components.

-

Detection: UV detection at a wavelength of 230 nm is utilized to monitor the elution of the compounds.[1]

-

Quantification: The purity is determined by calculating the peak area of BPAF-¹³C₁₂ as a percentage of the total peak area of all components in the chromatogram.

2.2. Mass Spectrometry (MS) for Isotopic Purity and Structure Confirmation

Mass spectrometry is a critical technique for confirming the molecular weight and assessing the isotopic enrichment of BPAF-¹³C₁₂.

-

Ionization Source: Electrospray ionization (ESI) is a common technique for analyzing bisphenol compounds.

-

Mass Analyzer: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap analyzer, is used to accurately determine the mass-to-charge ratio (m/z) of the molecular ions.

-

Analysis: The mass spectrum will show a distribution of isotopic peaks. The isotopic purity is calculated based on the relative intensities of the ¹³C₁₂-labeled compound compared to the unlabeled and partially labeled species.[1] For structural confirmation, the observed molecular weight is compared to the theoretical molecular weight of BPAF-¹³C₁₂ (348.14 g/mol ).[1][2][3][5]

2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Confirmation

NMR spectroscopy provides detailed information about the chemical structure and confirms the identity of the compound.

-

Spectrometers: High-field NMR spectrometers (e.g., 400 MHz or higher) are used to acquire ¹H and ¹³C NMR spectra.

-

Sample Preparation: A small amount of the BPAF-¹³C₁₂ sample is dissolved in a deuterated solvent, such as DMSO-d₆ or Methanol-d₄.

-

Analysis: The chemical shifts, coupling constants, and integration of the peaks in the ¹H and ¹³C NMR spectra are analyzed and compared with the expected structure of Bisphenol AF-¹³C₁₂ to confirm its identity. The presence of twelve ¹³C-labeled carbon atoms will be evident in the ¹³C NMR spectrum.

Quality Control Workflow

The following diagram illustrates a typical quality control workflow for the analysis and certification of Bisphenol AF-¹³C₁₂.

Caption: Quality Control Workflow for Bisphenol AF-¹³C₁₂.

References

- 1. assets.lgcstandards.com [assets.lgcstandards.com]

- 2. Bisphenol AF-13C12 | CAS | LGC Standards [lgcstandards.com]

- 3. This compound | CAS | LGC Standards [lgcstandards.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Bisphenol AF (ring-¹³Cââ, 99%) 100 µg/mL in methanol - Cambridge Isotope Laboratories, CLM-9776-1.2 [isotope.com]

Solubility of Bisphenol AF-¹³C₁₂: A Technical Guide for Researchers

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Bisphenol AF-¹³C₁₂ (BPAF-¹³C₁₂). Due to the limited availability of specific quantitative solubility data for the ¹³C₁₂-labeled analog, this document primarily relies on data for the unlabeled Bisphenol AF (BPAF). The isotopic labeling is not expected to significantly alter the solubility characteristics. Where quantitative data for BPAF is unavailable, data for the structurally similar Bisphenol A (BPA) is provided as a reference, with the understanding that these values are an approximation.

Executive Summary

Bisphenol AF (BPAF) is a fluorinated analog of Bisphenol A (BPA) and is used in the production of specialty polymers. Its solubility is a critical parameter for its application in research and development, particularly in toxicology and materials science. This guide summarizes the available solubility data, provides a general experimental protocol for solubility determination, and illustrates key biological signaling pathways associated with BPAF.

Data Presentation: Solubility of Bisphenol AF and Related Compounds

The following table summarizes the known solubility of Bisphenol AF and Bisphenol A in various solvents. It is important to note that while BPAF is described as readily soluble in many organic solvents, specific quantitative data is scarce.

| Compound | Solvent | Temperature (°C) | Solubility |

| Bisphenol AF | Water | Not Specified | 0.84 mg/L |

| Methanol | Not Specified | Soluble (commercially available as 100 µg/mL solution) | |

| Ethanol | Not Specified | "Easily soluble"[1] | |

| Acetone | Not Specified | "Easily soluble"[1] | |

| Toluene | Not Specified | "Easily soluble"[1] | |

| Carbon Tetrachloride | Not Specified | "Slightly soluble"[1] | |

| Bisphenol A (for reference) | Water | 25 | ~300 mg/L[2] |

| Dimethyl Sulfoxide (DMSO) | 25 | ≥ 80 mg/mL[3] | |

| Ethanol | Not Specified | 46 mg/mL[4] | |

| Acetone | Not Specified | Soluble[5] | |

| Ether | Not Specified | Very Soluble[5] | |

| Benzene | Not Specified | Very Soluble[5] |

Experimental Protocols: Determination of Solubility

While a specific, validated protocol for determining the solubility of Bisphenol AF-¹³C₁₂ was not found in the literature, a general method can be adapted from established procedures for similar phenolic compounds like Bisphenol A. The following is a generalized protocol based on the gravimetric method.

Objective: To determine the saturation solubility of Bisphenol AF-¹³C₁₂ in a given solvent at a specified temperature.

Materials:

-

Bisphenol AF-¹³C₁₂ (solid)

-

Solvent of interest (e.g., methanol, ethanol, acetone, water)

-

Analytical balance (accurate to ±0.01 mg)

-

Temperature-controlled shaker or incubator

-

Centrifuge

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry) or a UV-Vis spectrophotometer

-

Syringe filters (0.22 µm, compatible with the solvent)

Procedure:

-

Preparation of Supersaturated Solutions: Add an excess amount of solid Bisphenol AF-¹³C₁₂ to a known volume of the solvent in a series of sealed vials. The exact amount of excess solid will depend on the expected solubility.

-

Equilibration: Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a period to allow the undissolved solid to settle. For solvents where sedimentation is slow, centrifugation at the controlled temperature can be used to separate the solid and liquid phases.

-

Sample Collection and Dilution: Carefully withdraw an aliquot of the clear supernatant using a pre-warmed (or cooled to the experimental temperature) pipette. To avoid precipitation, immediately dilute the aliquot with a known volume of the solvent. A dilution factor should be chosen to bring the concentration within the linear range of the analytical method. Filter the diluted sample through a 0.22 µm syringe filter.

-

Quantification: Analyze the concentration of Bisphenol AF-¹³C₁₂ in the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

-

Calculation: Calculate the solubility of Bisphenol AF-¹³C₁₂ in the solvent using the following formula:

Solubility (g/L) = (Concentration of diluted sample (g/L)) x (Dilution factor)

Experimental Workflow Diagram:

Caption: Experimental workflow for determining the solubility of Bisphenol AF-¹³C₁₂.

Mandatory Visualizations: Signaling Pathways

Bisphenol AF, like other bisphenols, is known to be an endocrine disruptor. Its biological effects are primarily mediated through interactions with nuclear receptors and subsequent modulation of signaling pathways.

Estrogen Receptor Signaling Pathway:

BPAF is a known agonist for the estrogen receptor (ER). Upon binding to ER in the cytoplasm, the receptor-ligand complex translocates to the nucleus, where it binds to Estrogen Response Elements (EREs) on the DNA. This interaction recruits co-activators and initiates the transcription of target genes involved in cellular proliferation and other estrogen-regulated processes.

Caption: Estrogen receptor signaling pathway activated by Bisphenol AF.

NF-κB Signaling Pathway:

Some studies suggest that bisphenols can also influence inflammatory pathways, such as the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. This pathway is crucial in regulating immune responses, inflammation, and cell survival. Activation can lead to the transcription of pro-inflammatory genes.

Caption: NF-κB signaling pathway potentially modulated by Bisphenol AF.

Disclaimer

The information provided in this document is intended for research and scientific purposes only. The solubility data for Bisphenol A is presented as a surrogate for Bisphenol AF where specific data is lacking and should be used with caution. It is recommended that users independently verify the solubility of Bisphenol AF-¹³C₁₂ for their specific applications and experimental conditions.

References

Commercial Suppliers and Technical Profile of Bisphenol AF-¹³C₁₂

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability of Bisphenol AF-¹³C₁₂ (BPAF-¹³C₁₂), a critical analytical standard for research into the biological effects of Bisphenol AF (BPAF). This document outlines key product specifications from various suppliers, details relevant experimental protocols, and visualizes the primary signaling pathways affected by BPAF.

Commercial Availability of Bisphenol AF-¹³C₁₂

For researchers requiring a stable isotope-labeled internal standard for mass spectrometry-based quantification of BPAF, several commercial suppliers offer Bisphenol AF-¹³C₁₂. The following table summarizes the product specifications from a selection of vendors to facilitate comparison and procurement.

| Supplier | Catalog Number | Purity/Isotopic Enrichment | Available Quantities | Unlabeled CAS | Labeled CAS |

| MedChemExpress | HY-W654078 | >98% | 1 mg, 5 mg, 10 mg | 1478-61-1 | 2411504-31-7 |

| LGC Standards | TRC-B447292 | >95% (HPLC) | 1 mg, 10 mg | 1478-61-1 | Not specified |

| Cambridge Isotope Laboratories, Inc. | CLM-9776-1.2 | 99 atom % ¹³C, 98% Chemical Purity | 1.2 mL (100 µg/mL in Methanol) | 1478-61-1 | Not specified |

| InvivoChem | V63236 | ≥98% | Contact for details | 1478-61-1 | 2411504-31-7 |

| BLD Pharm | BD140597 | Not specified | Contact for details | 1478-61-1 | 2411504-31-7 |

| Fisher Scientific (distributor for Toronto Research Chemicals) | 30040390 | Not specified | 10 mg | Not specified | Not specified |

Biological Activity and Signaling Pathways of Bisphenol AF

Bisphenol AF, a fluorinated analog of Bisphenol A (BPA), is utilized in the manufacturing of polycarbonates and epoxy resins.[1] Scientific research has demonstrated that BPAF exhibits endocrine-disrupting properties, primarily through its interaction with estrogen receptors and subsequent modulation of various signaling cascades.

Estrogen Receptor Signaling

BPAF is a potent endocrine disruptor that interacts with estrogen receptors (ERs). It acts as a full agonist for ERα and a specific antagonist for ERβ.[2][3] This dual activity can lead to complex physiological responses. In MCF-7 breast cancer cells, BPAF has been shown to promote cell proliferation.[1] This effect is mediated through the G protein-coupled estrogen receptor (GPER), leading to the activation of downstream signaling pathways.[1]

Caption: BPAF-induced GPER signaling pathway leading to cell proliferation.

NF-κB Signaling Pathway

Studies have also implicated BPAF in the activation of the NF-κB signaling pathway, which is involved in inflammation and cell proliferation.[4][5] In prostate cells, BPAF has been shown to induce the expression of NF-κB p65, COX-2, and TNF-α, suggesting a role in prostatic hyperplasia.[4][5]

Caption: BPAF-mediated activation of the NF-κB signaling pathway.

Oxidative Stress and Neurotoxicity

BPAF exposure has been linked to increased intracellular reactive oxygen species (ROS), leading to oxidative stress and potential biomacromolecular damage.[1] In human neural progenitor cells, BPAF-induced neurodevelopmental toxicity is mediated through the Nrf2/HO-1 pathway.[6]

Caption: BPAF-induced oxidative stress and neurotoxicity pathway.

Key Experimental Protocols

The following are summaries of methodologies used in studies investigating the biological effects of Bisphenol AF.

Cell Culture and Proliferation Assays

-

Cell Lines: MCF-7 (human breast adenocarcinoma), WPMY-1 (human prostate stromal), HPrF (human prostate fibroblasts), and human neural progenitor cells are commonly used.[1][4][6]

-

Culture Conditions: Cells are typically cultured in appropriate media (e.g., DMEM for MCF-7 and WPMY-1) supplemented with fetal bovine serum (FBS) and antibiotics in a humidified incubator at 37°C with 5% CO₂.[4]

-

Treatment: Cells are exposed to varying concentrations of BPAF (e.g., 0.001–10,000 nM) for specified durations (e.g., 48 hours).[4]

-

Proliferation Assessment: Cell viability and proliferation can be measured using assays such as the Cell Counting Kit-8 (CCK-8) assay.[4]

Luciferase Reporter Gene Assays for Estrogen Receptor Activity

-

Principle: This assay measures the transcriptional activity of estrogen receptors in response to BPAF.

-

Methodology:

-

HeLa cells are co-transfected with an estrogen response element (ERE)-luciferase reporter plasmid and an expression plasmid for either ERα or ERβ.[2]

-

Transfected cells are treated with different concentrations of BPAF, 17β-estradiol (E2, as a positive control), or vehicle.[2]

-

Luciferase activity is measured using a luminometer, and the results are expressed as fold activation relative to the vehicle control.[2]

-

Apoptosis Assay

-

Principle: To determine the effect of BPAF on programmed cell death.

-

Methodology:

Experimental Workflow for In Vitro Toxicity Assessment

The following diagram illustrates a general workflow for assessing the in vitro effects of Bisphenol AF.

Caption: A generalized workflow for in vitro studies of Bisphenol AF.

References

- 1. Bisphenol AF exerts estrogenic activity in MCF-7 cells through activation of Erk and PI3K/Akt signals via GPER signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Bisphenol AF Is a Full Agonist for the Estrogen Receptor ERα but a Highly Specific Antagonist for ERβ - PMC [pmc.ncbi.nlm.nih.gov]

- 3. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]

- 4. mdpi.com [mdpi.com]

- 5. Bisphenol AF Induces Prostatic Dorsal Lobe Hyperplasia in Rats through Activation of the NF-κB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

Methodological & Application

Application Note: Quantitative Analysis of Bisphenol AF in Complex Matrices using Isotope Dilution LC-MS/MS with Bisphenol AF-¹³C₁₂ as an Internal Standard

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a robust and sensitive method for the quantification of Bisphenol AF (BPAF) in various complex matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard, Bisphenol AF-¹³C₁₂ (BPAF-¹³C₁₂), is central to this method. Isotope dilution is the gold standard for quantitative mass spectrometry, as it accurately corrects for sample matrix effects, analyte loss during sample preparation, and variations in instrument response.[1] This document provides comprehensive protocols for sample preparation using both Solid Phase Extraction (SPE) and QuEChERS, along with optimized LC-MS/MS parameters and expected validation results.

Introduction

Bisphenol AF (BPAF) is a fluorinated analog of Bisphenol A (BPA) used in the manufacturing of specialty polymers, plastics, and electronic components. Due to its structural similarity to BPA, there are growing concerns about its potential as an endocrine-disrupting chemical and its subsequent risk to human health and the environment.[2] Consequently, there is a critical need for sensitive and accurate analytical methods to quantify BPAF in diverse and complex matrices such as environmental water, food products, and biological fluids.

Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the preferred technique for trace-level quantification due to its high selectivity and sensitivity.[3] However, the accuracy of LC-MS/MS can be compromised by matrix effects, where co-eluting compounds from the sample either suppress or enhance the ionization of the target analyte.

To overcome these challenges, this method employs a stable isotope-labeled (SIL) internal standard, BPAF-¹³C₁₂.[4][5] This compound is chemically identical to BPAF but has a greater mass due to the incorporation of twelve ¹³C atoms.[6] When spiked into a sample at the very beginning of the workflow, the SIL internal standard experiences the same extraction inefficiencies and matrix effects as the native analyte.[7] By measuring the ratio of the native analyte to the known concentration of the SIL internal standard, precise and accurate quantification can be achieved regardless of these variations.

Experimental Protocols

Materials and Reagents

-

Standards: Bisphenol AF (≥98% purity), Bisphenol AF-¹³C₁₂ (≥99% isotopic purity).[6]

-

Solvents: LC-MS grade acetonitrile, methanol, and water.

-

Reagents: Formic acid (≥98%), ammonium hydroxide, magnesium sulfate (anhydrous), sodium chloride.

-

Consumables: C18 Solid Phase Extraction (SPE) cartridges (e.g., 500 mg, 6 mL), QuEChERS extraction and cleanup tubes, 15 mL polypropylene centrifuge tubes, autosampler vials.

Standard Solution Preparation

-

Stock Solutions (100 µg/mL): Accurately weigh and dissolve the BPAF and BPAF-¹³C₁₂ standards in methanol to prepare individual stock solutions. Store at -20°C.

-

Intermediate Solutions (1 µg/mL): Prepare intermediate solutions by diluting the stock solutions in a 50:50 methanol:water mixture.

-

Working Internal Standard (IS) Solution (10 ng/mL): Dilute the BPAF-¹³C₁₂ intermediate solution to the final working concentration. This solution will be spiked into all samples, calibration standards, and quality controls.

-

Calibration Standards (0.05 - 100 ng/mL): Prepare a series of calibration standards by serially diluting the BPAF intermediate solution. Each calibration standard must be spiked with the Working IS Solution to maintain a constant internal standard concentration.

Sample Preparation

Two primary extraction methods are presented, suitable for different sample matrices. A general workflow is depicted below.

Caption: General workflow for sample preparation prior to LC-MS/MS analysis.

2.3.1 Protocol A: Solid Phase Extraction (SPE) for Aqueous Samples (e.g., Water, Plasma) This protocol is ideal for cleaning and concentrating analytes from liquid matrices.[8][9]

-

Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of LC-MS grade water.[10] Do not let the cartridge dry.

-

Loading: Load the 1 mL sample (pre-spiked with BPAF-¹³C₁₂) onto the cartridge.

-

Washing: Wash the cartridge with 5 mL of 20% methanol in water to remove hydrophilic interferences.[10]

-

Elution: Elute the BPAF and BPAF-¹³C₁₂ from the cartridge using 5 mL of acetonitrile.

-

Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 200 µL of the initial mobile phase (e.g., 80:20 Water:Acetonitrile).

2.3.2 Protocol B: QuEChERS for Solid/Complex Matrices (e.g., Animal Feed, Food Homogenates) The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is excellent for complex solid samples with high matrix content.[3][11]

-

Hydration & Spiking: Weigh 1 g of homogenized sample into a 15 mL centrifuge tube. Add 1 mL of water and the BPAF-¹³C₁₂ internal standard. Vortex for 30 seconds.

-

Extraction: Add 5 mL of acetonitrile. Cap and shake vigorously for 1 minute.

-

Salting Out: Add QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl).[3] Shake immediately for 1 minute, then centrifuge at 4000 rpm for 5 minutes.

-

Dispersive SPE (d-SPE) Cleanup: Transfer 1 mL of the upper acetonitrile layer to a d-SPE cleanup tube containing sorbents like PSA and C18. Vortex for 30 seconds and centrifuge at 4000 rpm for 5 minutes.

-

Evaporation & Reconstitution: Transfer the supernatant to a new tube and evaporate to dryness. Reconstitute the residue in 200 µL of the initial mobile phase.

LC-MS/MS Analysis

The final extract is analyzed using a triple quadrupole mass spectrometer.

Caption: Flowchart of the instrumental analysis process from injection to data acquisition.

2.4.1 Liquid Chromatography Conditions A typical reverse-phase separation method is outlined below.

| Parameter | Condition |

| Column | C18 Column (e.g., 100 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% Ammonium Hydroxide |

| Mobile Phase B | Acetonitrile |

| Gradient | 20% B to 95% B over 6 min, hold 2 min, re-equilibrate |

| Flow Rate | 0.3 mL/min |

| Column Temp. | 40°C |

| Injection Vol. | 5 µL |

2.4.2 Mass Spectrometry Conditions The instrument is operated in negative electrospray ionization (ESI-) mode using Multiple Reaction Monitoring (MRM).

| Parameter | Condition |

| Ionization Mode | ESI Negative |

| Capillary Voltage | 3.0 kV |

| Source Temp. | 120°C |

| Desolvation Temp. | 350°C |

| Desolvation Gas | Nitrogen, 1000 L/hour[10] |

| Collision Gas | Argon |

2.4.3 MRM Transitions Specific precursor-to-product ion transitions are monitored for quantification and confirmation. The precursor ion for bisphenols in negative mode is the deprotonated molecule [M-H]⁻.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) (Quantifier) | Product Ion (m/z) (Qualifier) | Collision Energy (eV) |

| BPAF | 335.1 | 295.1 | 69.0 | -25 |

| BPAF-¹³C₁₂ | 347.1 | 307.1 | 69.0 | -25 |

Note: Collision energies should be optimized for the specific instrument being used.

Data Analysis and Typical Results

Quantification

Quantification is based on the ratio of the peak area of the native BPAF to the peak area of the BPAF-¹³C₁₂ internal standard. A calibration curve is constructed by plotting this ratio against the concentration of the prepared calibration standards. The concentration of BPAF in unknown samples is then calculated from this curve using a weighted (1/x) linear regression.

Method Validation Summary

The method should be validated to demonstrate its performance. The following table summarizes typical performance characteristics.

| Validation Parameter | Typical Result |

| Linearity (R²) | > 0.995 |

| Calibration Range | 0.05 - 100 ng/mL |

| Limit of Detection (LOD) | 0.02 - 0.75 µg/kg (matrix dependent)[6] |

| Limit of Quantification (LOQ) | 0.04 - 0.95 µg/kg (matrix dependent)[6] |

| Accuracy (Recovery %) | 85% - 115% |

| Precision (RSD %) | < 15% |

Conclusion

The described LC-MS/MS method utilizing Bisphenol AF-¹³C₁₂ as an internal standard provides a highly accurate, sensitive, and robust tool for the quantitative analysis of Bisphenol AF in a variety of complex matrices. The incorporation of a stable isotope-labeled internal standard is crucial for mitigating matrix effects and ensuring data reliability, making this approach suitable for demanding applications in environmental monitoring, food safety, and clinical research.

References

- 1. crimsonpublishers.com [crimsonpublishers.com]

- 2. Comprehensive LC-MS/MS Analysis of 15 Bisphenols in 8 Minutes [restek.com]

- 3. mdpi.com [mdpi.com]

- 4. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]

- 6. library.dphen1.com [library.dphen1.com]

- 7. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

- 9. sciex.com [sciex.com]

- 10. sci-hub.box [sci-hub.box]

- 11. ifrj.upm.edu.my [ifrj.upm.edu.my]

Application Note: Quantification of Bisphenol AF in Human Urine by Isotope Dilution Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bisphenol AF (BPAF) is a fluorinated analog of Bisphenol A (BPA) used in the production of specialty polymers, fluoroelastomers, and electronic components. Due to its structural similarity to BPA, there are growing concerns about its potential endocrine-disrupting properties and other adverse health effects.[1][2] Human exposure to BPAF can occur through various environmental sources, and biomonitoring of BPAF in human urine is crucial for assessing exposure levels and understanding its potential health risks. Isotope dilution mass spectrometry (ID-MS) is the gold standard for accurate and precise quantification of organic contaminants in biological matrices due to its ability to correct for matrix effects and variations in sample preparation and instrument response.

This application note provides a detailed protocol for the quantification of total BPAF in human urine using isotope dilution liquid chromatography-tandem mass spectrometry (ID-LC-MS/MS).

Principle

The method involves the enzymatic hydrolysis of BPAF glucuronide and sulfate conjugates to release free BPAF, followed by solid-phase extraction (SPE) for sample cleanup and concentration. An isotopically labeled internal standard (e.g., ¹³C₁₂-BPAF) is added at the beginning of the sample preparation to account for any analyte loss during the entire analytical process. The extracts are then analyzed by LC-MS/MS operating in multiple reaction monitoring (MRM) mode for selective and sensitive detection.

Experimental Protocols

Materials and Reagents

-

Bisphenol AF (BPAF) standard

-

¹³C₁₂-Bisphenol AF (¹³C₁₂-BPAF) internal standard

-

β-glucuronidase/arylsulfatase from Helix pomatia

-

Ammonium acetate buffer (1 M, pH 5.0)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB)

-

Human urine samples

Sample Preparation

-

Sample Thawing and Aliquoting: Thaw frozen human urine samples at room temperature. Vortex the samples to ensure homogeneity. Centrifuge at 3000 rpm for 10 minutes to pellet any precipitates. Transfer a 1.0 mL aliquot of the supernatant to a clean polypropylene tube.

-

Internal Standard Spiking: Spike each urine sample with a known amount of ¹³C₁₂-BPAF internal standard solution (e.g., 10 ng).

-

Enzymatic Hydrolysis: Add 200 µL of 1 M ammonium acetate buffer (pH 5.0) and 20 µL of β-glucuronidase/arylsulfatase solution to each sample. Vortex briefly and incubate at 37°C for at least 4 hours (or overnight) to ensure complete deconjugation of BPAF metabolites.[3][4]

-

Sample Acidification: After incubation, acidify the samples by adding 50 µL of formic acid. This step is crucial for efficient retention on the SPE sorbent.

Solid-Phase Extraction (SPE)

-

Cartridge Conditioning: Condition the SPE cartridges by passing 3 mL of methanol followed by 3 mL of ultrapure water.

-

Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge at a slow flow rate (approximately 1 mL/min).

-

Washing: Wash the cartridge with 3 mL of 5% methanol in water to remove interfering hydrophilic compounds.

-

Drying: Dry the cartridge under vacuum or with a stream of nitrogen for 10-15 minutes to remove residual water.

-

Elution: Elute the retained BPAF and ¹³C₁₂-BPAF with 3 mL of methanol.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase starting composition (e.g., 50:50 water:methanol).

LC-MS/MS Analysis

-

Liquid Chromatography (LC):

-

Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is suitable for the separation.

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in methanol

-

Gradient: A typical gradient would start at a lower percentage of organic phase, ramp up to a high percentage to elute the analyte, and then return to the initial conditions for column re-equilibration.

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray Ionization (ESI) in negative mode.

-

Acquisition Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: The specific precursor-to-product ion transitions for BPAF and its internal standard need to be optimized. Example transitions are provided in the table below.

-

Data Presentation

Table 1: Example MRM Transitions and MS/MS Parameters for BPAF and ¹³C₁₂-BPAF

| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) | Collision Energy 1 (eV) | Product Ion 2 (m/z) | Collision Energy 2 (eV) |

| BPAF | 335.0 | 293.0 | -25 | 151.0 | -40 |

| ¹³C₁₂-BPAF | 347.0 | 305.0 | -25 | 157.0 | -40 |

Table 2: Method Validation Parameters for BPAF Quantification in Human Urine

| Parameter | Result |

| Linearity (r²) | > 0.99 |

| Limit of Detection (LOD) | 0.05 ng/mL |

| Limit of Quantification (LOQ) | 0.15 ng/mL |

| Recovery | 92 - 108% |

| Intra-day Precision (%RSD) | < 5% |

| Inter-day Precision (%RSD) | < 8% |

Note: The values presented in these tables are examples and should be determined experimentally during method validation.

Mandatory Visualizations

Experimental Workflow

Caption: Experimental workflow for the quantification of BPAF in human urine.

Potential Toxicological Pathway of BPAF

Caption: Simplified diagram of potential BPAF toxicological pathways.

Conclusion

This application note provides a robust and reliable method for the quantification of BPAF in human urine using isotope dilution LC-MS/MS. The detailed protocol, from sample preparation to instrumental analysis, ensures high accuracy and precision, making it suitable for human biomonitoring studies and toxicological risk assessments. The use of an isotopically labeled internal standard is critical for mitigating matrix effects inherent in urine samples and achieving reliable quantitative results. This method can be a valuable tool for researchers and professionals in the fields of environmental health, toxicology, and drug development.

References

- 1. Adverse (geno)toxic effects of bisphenol A and its analogues in hepatic 3D cell model - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Toxic Effects of Bisphenol AF Exposure on the Reproduction and Liver of Female Marine Medaka (Oryzias melastigma) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. scielo.br [scielo.br]

Analysis of Bisphenol AF in Environmental Water Samples: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bisphenol AF (BPAF), a fluorinated analog of Bisphenol A (BPA), is increasingly used in the manufacturing of specialty polymers, including fluoroelastomers and polyimides, due to its enhanced thermal and chemical stability. However, concerns regarding its potential endocrine-disrupting properties and environmental persistence are growing. As a result, the development of sensitive and robust analytical methods for the detection and quantification of BPAF in environmental matrices is of paramount importance. This application note provides a detailed protocol for the analysis of BPAF in environmental water samples using solid-phase extraction (SPE) followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Quantitative Data Summary

The following table summarizes the reported concentrations of Bisphenol AF in various environmental water samples from recent studies. These values highlight the prevalence of BPAF and the need for sensitive analytical methods.

| Water Source | BPAF Concentration Range (ng/L) | Reference |

| Surface Water | Not Detected (ND) - 613 | |

| River Water | ND - 117 | |

| Wastewater Influent | 960 - 1600 | |

| Wastewater Effluent | 62 - 892 |

Experimental Workflow

The overall workflow for the analysis of BPAF in environmental water samples is depicted in the following diagram.

Figure 1. Experimental workflow for the analysis of Bisphenol AF in environmental water samples.

Experimental Protocols

Sample Collection and Preservation

-

Objective: To collect and preserve water samples to ensure the stability of BPAF prior to analysis.

-

Materials:

-

1 L amber glass bottles, pre-cleaned with methanol and rinsed with ultrapure water.

-

Hydrochloric acid (HCl) or acetic acid.

-

Cooler with ice packs.

-

-

Protocol:

-

Rinse the collection bottle three times with the sample water.

-

Collect 1 L of the water sample in the amber glass bottle.

-

Acidify the sample to a pH between 3 and 5 with HCl or acetic acid to inhibit microbial degradation.

-

Store the samples in a cooler with ice packs and transport to the laboratory.

-

Store the samples at 4°C in the dark until extraction.

-

Solid-Phase Extraction (SPE)

-

Objective: To extract and concentrate BPAF from the water sample, and to remove interfering matrix components.

-

Materials:

-

SPE cartridges (e.g., C18, 500 mg, 6 mL).

-

Methanol (HPLC grade).

-

Ultrapure water.

-

SPE manifold.

-

Nitrogen evaporator.

-

-

Protocol:

-

Cartridge Conditioning:

-

Pass 6 mL of methanol through the C18 SPE cartridge.

-

Follow with 6 mL of ultrapure water, ensuring the cartridge does not go dry.

-

-

Sample Loading:

-

Pass the entire 1 L water sample through the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.

-

-

Cartridge Washing:

-

Wash the cartridge with 6 mL of ultrapure water to remove any polar impurities.

-

Dry the cartridge under vacuum for 10-15 minutes to remove residual water.

-

-

Analyte Elution:

-

Elute the retained BPAF from the cartridge with 6 mL of methanol into a clean collection tube.

-

-

Concentration and Reconstitution:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 80:20 water:methanol) for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis

-

Objective: To separate, identify, and quantify BPAF using liquid chromatography coupled with tandem mass spectrometry.

-

Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.

Table 2: LC-MS/MS Instrumental Parameters

| Parameter | Setting |

| Liquid Chromatography | |

| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Methanol with 0.1% formic acid |

| Gradient | 20% B to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Mass Spectrometry | |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| Capillary Voltage | -3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 400°C |

| Nebulizer Gas | Nitrogen |

| MRM Transitions | See Table 3 |

Table 3: BPAF Multiple Reaction Monitoring (MRM) Transitions

| Analyte | Precursor Ion (m/z) | Product Ion 1 (Quantifier) (m/z) | Collision Energy 1 (eV) | Product Ion 2 (Qualifier) (m/z) | Collision Energy 2 (eV) |

| BPAF | 335.0 | 315.0 | 20 | 169.0 | 35 |

Note: Collision energies and other MS parameters may require optimization for your specific instrument.

Endocrine Disruption Signaling Pathway

Bisphenols, including BPAF, are known endocrine disruptors, primarily through their interaction with estrogen receptors. The following diagram illustrates a simplified signaling pathway for estrogenic compounds.

Figure 2. Simplified signaling pathway of estrogenic endocrine disruption by Bisphenol AF.

Conclusion

This application note provides a comprehensive and detailed protocol for the analysis of Bisphenol AF in environmental water samples. The combination of solid-phase extraction and LC-MS/MS offers a sensitive and selective method for the quantification of BPAF at environmentally relevant concentrations. The provided protocols and data serve as a valuable resource for researchers and scientists in the fields of environmental monitoring, toxicology, and drug development.

Application Notes and Protocols for Bisphenol AF-¹³C₁₂ in Human Biomonitoring Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of Bisphenol AF-¹³C₁₂ (BPAF-¹³C₁₂) as an internal standard in human biomonitoring studies. The protocols detailed below are intended for the quantitative analysis of Bisphenol AF (BPAF) in human biological matrices, primarily urine, using stable isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Introduction

Bisphenol AF (BPAF) is a structural analog of Bisphenol A (BPA) and is used in the production of specialty polymers.[1] Due to its potential endocrine-disrupting properties and increasing detection in human samples, there is a growing need for accurate and sensitive methods to assess human exposure.[1][2] Stable isotope dilution analysis is the gold standard for quantitative accuracy in mass spectrometry.[3] By introducing a known quantity of an isotopically labeled internal standard, such as BPAF-¹³C₁₂, at an early stage of sample preparation, variations in analyte recovery during extraction and potential matrix effects during analysis can be effectively compensated for.[3] BPAF-¹³C₁₂ is an ideal internal standard for BPAF analysis as it co-elutes with the native analyte and exhibits identical ionization and fragmentation behavior, differing only in mass.

Quantitative Data Summary

The following table summarizes key quantitative information for Bisphenol AF and its ¹³C₁₂-labeled internal standard. This data is essential for the setup of LC-MS/MS instrumentation and for the preparation of standards and quality control samples.

| Parameter | Bisphenol AF (BPAF) | Bisphenol AF-¹³C₁₂ (BPAF-¹³C₁₂) | Reference |

| Molecular Formula | C₁₅H₁₀F₆O₂ | C₃¹³C₁₂H₁₀F₆O₂ | [4] |

| Molecular Weight | 336.23 g/mol | 348.14 g/mol | [4] |

| Purity | --- | >95% (HPLC) | [4][5] |

| Isotopic Purity | --- | 99.0% | [4] |

| Precursor Ion ([M-H]⁻) | m/z 335.0 | m/z 347.0 | [6][7] (inferred for ¹³C₁₂) |

| Product Ion (Quantifier) | m/z 265.0 | m/z 277.0 | [6] (inferred for ¹³C₁₂) |

| Product Ion (Qualifier) | m/z 171.0 | m/z 171.0 or shifted | [8] (inferred for ¹³C₁₂) |

Experimental Protocols

Preparation of Standards and Reagents

1.1. Stock Solutions:

-

Prepare a 1 mg/mL stock solution of native BPAF in methanol.

-

Prepare a 1 mg/mL stock solution of BPAF-¹³C₁₂ in methanol.

-

Note: Commercially available solutions are often provided at a concentration of 100 µg/mL.[1]

-

1.2. Working Standard Solutions:

-

Prepare a series of working standard solutions of native BPAF by serial dilution of the stock solution with methanol to create a calibration curve (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL).

-

Prepare a working internal standard solution of BPAF-¹³C₁₂ at a concentration of 100 ng/mL in methanol.

1.3. Reagents:

-

β-glucuronidase from Helix pomatia

-

Ammonium acetate buffer (1 M, pH 5.0)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Solid-phase extraction (SPE) cartridges (e.g., C18, 200 mg, 3 mL)

Sample Preparation: Human Urine

This protocol is designed for the analysis of total BPAF (free and conjugated) in human urine.

2.1. Enzymatic Hydrolysis:

-

To a 2 mL polypropylene tube, add 500 µL of urine sample.

-

Spike the sample with 10 µL of the 100 ng/mL BPAF-¹³C₁₂ working internal standard solution.

-

Add 150 µL of 1 M ammonium acetate buffer (pH 5.0).

-

Add 10 µL of β-glucuronidase solution.

-